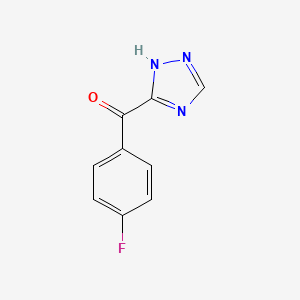

3-(4-fluorobenzoyl)-4H-1,2,4-triazole

Description

3-(4-Fluorobenzoyl)-4H-1,2,4-triazole is a fluorinated triazole derivative characterized by a 4-fluorobenzoyl substituent at the 3-position of the triazole ring. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name |

(4-fluorophenyl)-(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8(14)9-11-5-12-13-9/h1-5H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKHJVCFEVGUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-4H-1,2,4-triazole typically involves the reaction of 4-fluorobenzoyl chloride with 4H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(4-fluorobenzoyl)-4H-1,2,4-triazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Functionalization at the Triazole Core

The 4H-1,2,4-triazole system undergoes nucleophilic and electrophilic substitutions, particularly at the N1, N2, and C5 positions:

-

Alkylation : 4-Alkyl derivatives form via alkyl halide reactions under phase-transfer conditions (e.g., NBu₄Br/K₂CO₃) .

-

Acylation : The fluorobenzoyl group is introduced via Friedel-Crafts acylation or coupling reactions with acid chlorides .

Key Reaction Pathway :

Mechanism: Nucleophilic substitution at the triazole nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of aryl-substituted triazoles:

-

Suzuki-Miyaura coupling : 4-Bromo-1,2,4-triazoles react with boronic acids (e.g., 4-(N,N-diphenylamino)phenylboronic acid) to yield luminescent derivatives .

Table 2: Cross-Coupling Optimization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 130 | 85–99 |

| Pd₂(dba)₃ | Na₂CO₃ | EtOH | 80 | >95 |

Conditions: Pd loading (5 mol%), reflux, 7–12 h .

Biological Derivatization

Triazole-thione derivatives exhibit enhanced bioactivity through sulfur-based modifications:

-

Thiolation : Treatment with Lawesson’s reagent converts carbonyl groups to thiones, improving antibacterial potency (MIC: 0.5–1 μM vs. S. aureus) .

-

Peptide conjugation : Fluorescent 1,2,4-triazole–peptide hybrids show selective cytotoxicity in cancer cells (IC₅₀: 2–5 μM) .

Table 3: Bioactive Derivatives

| Derivative | Modification | Biological Activity | Source |

|---|---|---|---|

| 5-(2-Aminothiazol-4-yl)-triazole | Thiazole fusion | Broad-spectrum antibacterial | |

| LC-CNP-4FBAHMT | Carbon nanotube conjugate | Anticancer (CHLA-200 cells) |

Stability and Tautomerism

The 4H-1,2,4-triazole tautomer is less stable than 1H-1,2,4-triazole due to higher conformational energy . Acidic conditions favor the 1H-tautomer, while alkylation stabilizes the 4H-form .

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole ring system is known for its significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against a range of bacterial pathogens. For instance, compounds that incorporate the triazole moiety have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) often lower than traditional antibiotics like ciprofloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(4-Fluorobenzoyl)-4H-1,2,4-triazole | 0.25 - 2 | MRSA, E. coli |

| Ciprofloxacin | 2.96 | E. coli |

| Chloramphenicol | 16 | S. aureus |

Studies have shown that triazole derivatives can be more effective than existing antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of fluorine in the structure often enhances the antibacterial potency due to increased lipophilicity and improved interaction with bacterial membranes .

Antifungal Properties

Triazoles are also recognized for their antifungal activity. Compounds similar to 3-(4-fluorobenzoyl)-4H-1,2,4-triazole have been evaluated for their efficacy against various fungal strains. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring significantly influence antifungal activity .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| 3-(4-Fluorobenzoyl)-4H-1,2,4-triazole | 0.5 - 16 | C. albicans |

| Fluconazole | 256 | C. albicans |

Anticancer Potential

The anticancer potential of triazoles has been a subject of extensive research. Compounds with triazole frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . For example, some synthesized derivatives have demonstrated cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics.

Luminescent Properties

Recent studies have highlighted the luminescent properties of triazole derivatives, including those similar to 3-(4-fluorobenzoyl)-4H-1,2,4-triazole. These compounds are being explored for applications in organic light-emitting diodes (OLEDs) due to their high quantum yields and stability under operational conditions .

Table 3: Luminescent Properties of Triazole Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 3-(4-Fluorobenzoyl)-4H-1,2,4-triazole | ~460 | >80 |

| Iridium Complexes | ~480 | >70 |

Supramolecular Chemistry

Triazoles are also utilized in supramolecular chemistry for constructing complex molecular architectures due to their ability to form hydrogen bonds and coordinate with metal ions . The incorporation of fluorinated triazoles enhances the stability and functionality of these supramolecular assemblies.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives including 3-(4-fluorobenzoyl)-4H-1,2,4-triazole and evaluated their antibacterial and antifungal activities against various pathogens. The results indicated that these compounds not only exhibited significant antibacterial activity but also demonstrated low toxicity towards human cells .

Case Study: Drug Development

Another research initiative focused on developing novel drug candidates based on the triazole scaffold for treating resistant bacterial infections. The study reported that several derivatives showed enhanced efficacy compared to existing antibiotics and suggested further exploration into their pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the fluorobenzoyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-fluorobenzoyl group distinguishes 3-(4-fluorobenzoyl)-4H-1,2,4-triazole from analogs with other substituents. Key comparisons include:

*Predicted using computational tools (e.g., ChemAxon).

- Lipophilicity : The fluorobenzoyl group reduces LogP relative to chlorophenyl or bromophenyl analogs, suggesting improved aqueous solubility and bioavailability .

Antimicrobial Activity

- 3-(4-Chlorophenyl)-4H-1,2,4-triazole : Shows moderate antifungal activity (MIC: 16–32 µg/mL) but lower potency than fluorinated analogs due to reduced electronegativity .

- 3-(3-Pyridyl)-5-(4-substituted phenyl) derivatives : Exhibit Gram-positive antibacterial activity comparable to ampicillin (MIC: 1–4 µg/mL) .

Anticonvulsant Activity

- 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole : ED50 = 37.3 mg/kg (MES test), PI = 11.3, outperforming carbamazepine (PI = 6.4) .

- Fluorinated Triazoles : Fluorine’s metabolic stability may extend plasma half-life, though anticonvulsant data for 3-(4-fluorobenzoyl)-4H-1,2,4-triazole remain speculative.

Enzyme Inhibition

- Triazole-thioethers: Derivatives like (E)-4-(4-hydroxy-3-methoxyphenylmethyleneamino)-5-ethyl-4H-1,2,4-triazole-3-ethanethiol inhibit H1N1 neuraminidase (IC50 = 6.86 µg/mL) . Fluorobenzoyl analogs may enhance binding via hydrophobic interactions with enzyme active sites.

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine’s electronegativity increases the triazole ring’s polarity, improving interactions with charged residues in target proteins (e.g., fungal CYP51 enzymes) .

- Substituent Position : Para-substitution on the benzoyl/phenyl ring optimizes steric alignment with biological targets, as seen in 3-(4-chlorophenyl)-4H-1,2,4-triazole’s superior activity over ortho/meta analogs .

- Hybrid Scaffolds : Incorporating thioether or pyridinyl moieties (e.g., 3-(4-trifluoromethylphenyl)-4H-1,2,4-triazole-thiols) broadens activity spectra by enabling π-π stacking and hydrogen bonding .

Biological Activity

3-(4-Fluorobenzoyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, supported by case studies and research findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The presence of various substituents on the triazole ring can significantly influence these activities. For instance, the introduction of a fluorobenzoyl group enhances the lipophilicity and biological efficacy of triazole derivatives .

Antimicrobial Activity

Research indicates that 3-(4-fluorobenzoyl)-4H-1,2,4-triazole displays notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics such as ciprofloxacin .

Case Study: Antibacterial Efficacy

In a systematic evaluation of 1,2,4-triazole derivatives, compounds similar to 3-(4-fluorobenzoyl)-4H-1,2,4-triazole were tested against common pathogens:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(4-fluorobenzoyl)-triazole | E. coli | 10 | 20 |

| S. aureus | 5 | 25 | |

| P. aeruginosa | 15 | 18 |

These results demonstrate that the compound exhibits potent antibacterial activity across multiple strains .

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds containing the triazole nucleus have been used in clinical settings for treating fungal infections. The incorporation of a fluorobenzoyl group is believed to enhance antifungal efficacy by improving binding affinity to fungal enzymes .

Case Study: Antifungal Testing

A comparative study evaluated the antifungal activity of various triazole derivatives:

| Compound | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(4-fluorobenzoyl)-triazole | Candida albicans | 12 | 22 |

| Aspergillus niger | 8 | 30 |

These findings suggest that the compound is effective against clinically relevant fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural modifications. The fluorobenzoyl moiety enhances hydrophobic interactions and may facilitate better penetration through microbial membranes. Research indicates that modifications at specific positions on the triazole ring can lead to improved potency against target organisms .

Q & A

Q. What are the common synthetic routes for 3-(4-fluorobenzoyl)-4H-1,2,4-triazole, and which characterization techniques are essential for confirming its structure?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazide derivatives or thioetherification reactions. For example, hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can undergo reflux in polar aprotic solvents like DMSO, followed by crystallization in water-ethanol mixtures to yield triazole cores . Key characterization techniques include:

- 1H NMR to confirm substitution patterns and aromatic proton environments.

- Elemental analysis (CHNS) to validate stoichiometry (e.g., deviations ≤0.4% for C, H, N) .

- Mass spectrometry (GC/MS) to verify molecular ion peaks (e.g., m/z 330.1 for analogous triazoles) .

Q. How do reaction conditions such as solvent choice and temperature influence the yield of 3-(4-fluorobenzoyl)-4H-1,2,4-triazole during synthesis?

Methodological Answer:

- Solvent polarity is critical: DMSO enhances cyclization efficiency due to its high boiling point and ability to stabilize intermediates .

- Temperature optimization (e.g., 165°C under microwave conditions) reduces side reactions, with yields peaking at 30–45 minutes of heating .

- Post-reaction cooling in ice water ensures controlled crystallization, improving purity (65–85% yields reported for similar triazoles) .

Advanced Research Questions

Q. What methodological approaches are recommended for optimizing microwave-assisted synthesis of 3-(4-fluorobenzoyl)-4H-1,2,4-triazole derivatives?

Methodological Answer: Microwave synthesis enhances reaction efficiency by reducing time and energy consumption. Key parameters include:

- Power settings : 300–600 W to maintain 165°C, achieving 12.2 bar pressure for safe vapor handling .

- Reaction time : 30 minutes for energy efficiency, with yields plateauing after 45 minutes due to decomposition risks .

- Real-time monitoring : Use GC/MS to track intermediate formation (e.g., sulfoxides or thiols) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel triazole derivatives?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Mitigation strategies include:

- Cross-validation : Combine 1H NMR with 13C NMR to distinguish tautomeric forms (e.g., thione vs. thiol) .

- X-ray crystallography : Resolve ambiguous NOE effects or coupling constants (e.g., confirming sulfonyl group orientation in 3-(arylsulfonyl)-triazoles) .

- Elemental analysis : Discrepancies >0.5% indicate unreacted starting materials, necessitating repurification via column chromatography .

Q. What strategies are effective for enhancing the antimicrobial activity of 3-(4-fluorobenzoyl)-4H-1,2,4-triazole through structural modifications?

Methodological Answer:

- Fluorobenzoyl substitution : The 4-fluorobenzoyl group increases lipophilicity, enhancing membrane penetration (logP ~2.8) .

- Thioether/sulfonyl modifications : Introduce alkylsulfonyl groups (e.g., using H2O2/m-CPBA) to improve binding to microbial enzymes .

- Piperazine conjugation : Attach fluorobenzamide-piperazine moieties to amplify antifungal potency (MICs ≤8 µg/mL reported for analogs) .

Q. How can computational methods like QSAR be applied to predict the biological activity of triazole derivatives?

Methodological Answer:

- Descriptor selection : Use Hammett constants (σ) for substituent electronic effects and molar refractivity (MR) for steric contributions .

- 3D-QSAR modeling : Align triazole cores with CoMFA/CoMSIA fields to correlate thioether side chains with antifungal activity (q² >0.6) .

- Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP51) to prioritize synthesis of high-affinity derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.